4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
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Overview
Description
4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde: is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloro group at the 4th position, a hydroxypropoxy group at the 1st position, and a carbaldehyde group at the 2nd position of the naphthalene ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes chlorination to introduce a chloro group at the 4th position.
Hydroxypropoxy Substitution: The chlorinated naphthalene is then reacted with 3-hydroxypropyl bromide in the presence of a base to introduce the hydroxypropoxy group at the 1st position.
Formylation: Finally, the compound undergoes formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group at the 2nd position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxypropoxy group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde involves its interaction with various molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxypropoxy and carbaldehyde groups can undergo nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 4-Chloro-1-(2-hydroxyethoxy)naphthalene-2-carbaldehyde
- 4-Chloro-1-(4-hydroxybutoxy)naphthalene-2-carbaldehyde
- 4-Bromo-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde
Uniqueness: 4-Chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxypropoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-1-(3-hydroxypropoxy)naphthalene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c15-13-8-10(9-17)14(18-7-3-6-16)12-5-2-1-4-11(12)13/h1-2,4-5,8-9,16H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGAVOARSAXPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2OCCCO)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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